molecular formula C16H19N3O3S B3221916 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1209225-36-4

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B3221916
CAS No.: 1209225-36-4
M. Wt: 333.4
InChI Key: WAMJAWQDCKWRSZ-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a hybrid heterocyclic compound featuring a 1,4-dioxaspiro[4.5]decane scaffold linked via a methylene group to a benzothiadiazole carboxamide moiety.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-15(11-4-5-13-14(8-11)19-23-18-13)17-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMJAWQDCKWRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic ketal. The ketal is then converted to the corresponding hydrazone using hydrazine hydrate and barium oxide in ethanol at reflux .

The hydrazone is subsequently iodinated in the presence of a strong base such as tetramethylguanidine to yield the iodoalkene intermediate . This intermediate undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to form the desired acrylamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-({1,4-dioxaspiro[4

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,4-dioxaspiro[4.5]decane core or benzothiadiazole/heterocyclic carboxamide functionalities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Potential Applications Reference
N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide 1,4-Dioxaspiro[4.5]decane + benzothiadiazole Benzothiadiazole-5-carboxamide High electron deficiency due to benzothiadiazole; rigid spiro scaffold Possible agrochemical/pharmaceutical use (inference)
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,6-dimethoxybenzamide (CAS 923233-00-5) 1,4-Dioxaspiro[4.5]decane 2,6-Dimethoxybenzamide Electron-rich methoxy groups; reduced planarity vs. benzothiadiazole Likely differs in reactivity and target interactions
N-(3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide 1,4-Dioxaspiro[4.5]decane Propargyl linker + imidazolidinone-hexanamide Extended aliphatic chain; imidazolidinone may enhance solubility Probable biological targeting (e.g., enzyme inhibition)
Spiroxamine (N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine) 1,4-Dioxaspiro[4.5]decane Tert-butyl group + ethylpropylamine Lipophilic tert-butyl enhances membrane permeability Known fungicide (agrochemical use)
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Thiadiazole Thioxo group + phenylcarboxamide Sulfur-rich thiadiazole; redox-active thioxo moiety Antimicrobial/antioxidant applications (demonstrated in studies)
Benzo[c][1,2,5]oxadiazole-5-carboxamide derivatives Benzooxadiazole Variable substituents (e.g., hydroxy, chloroaryl) Oxygen vs. sulfur in heterocycle alters electronic properties Explored as fluorescent probes or enzyme inhibitors

Detailed Research Findings

Structural and Electronic Properties

  • Rigidity vs. For example, Spiroxamine’s tertiary-butyl group further restricts conformational mobility, enhancing its stability in hydrophobic environments .
  • Electronic Effects : The benzothiadiazole group in the target compound is more electron-deficient than benzooxadiazole derivatives () due to sulfur’s electronegativity and the fused aromatic system. This may increase reactivity in nucleophilic substitution or π-π stacking interactions .
  • Synthetic Complexity : Introduction of the dioxaspiro ring often requires multi-step protocols, such as ketalization or stereoselective functionalization (e.g., Hünig’s base-mediated reactions in and ) .

NMR and Crystallographic Data

  • NMR Trends : Compounds with the dioxaspiro[4.5]decane core (–8) show characteristic proton resonances for the spiro methyl groups (δ 1.1–1.8 ppm) and ether oxygens (δ 3.3–4.8 ppm). The target compound’s benzothiadiazole protons would likely appear downfield (δ 7.5–8.5 ppm) due to aromatic deshielding .
  • Crystal Packing: Pyrrolidinone derivatives () stabilized by intramolecular hydrogen bonds (e.g., S(7) motif) suggest that the target compound’s crystal structure may exhibit similar non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide

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